molecular formula C9H5F3O3 B8451799 1(3H)-Isobenzofuranone, 3-hydroxy-7-(trifluoromethyl)-

1(3H)-Isobenzofuranone, 3-hydroxy-7-(trifluoromethyl)-

Cat. No. B8451799
M. Wt: 218.13 g/mol
InChI Key: XAHCVZZZZZDFIE-UHFFFAOYSA-N
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Patent
US07572805B2

Procedure details

To a solution of N,N-diethyl-2-(trifluoromethyl)benzamide (8.0 g, 32.6 mmol) and N,N,N′N′-tetramethylethylenediamine (5.4 mL, 35.9 mmol) in 100 mL of anhydrous THF at −78° C. was added sec-butyllithium (35.9 mL of a 1.0 M solution in hexanes, 35.9 mmol) dropwise over 30 min. The reaction was stirred at −78° C. for 1 h and then there was added DMF (7.6 mL, 97.8 mmol). The reaction was stirred at −78° C. for 1 h and then was quenched with 1N HCl (25 mL). The reaction mixture was concentrated in vacuo. The residue was taken up in 6N HCl (100 mL) and stirred at 100° C. for 18 h. The reaction mixture was allowed to cool, was diluted with water and extracted with EtOAc. The organics were washed with brine, dried (MgSO4) and concentrated to afford 8.5 g of a tan solid. This material was purified by acid-base extraction as follows. The solid was dissolved in 1:1 hexane/EtOAc and extracted twice with sat'd aq NaHCO3/sat'd aq Na2CO3. The organics were discarded. The combined aqueous extracts were acidified with 12 N HCl and extracted with EtOAc. The EtOAc extracts were washed with brine, dried (MgSO4), and concentrated to afford 6.3 g (88%) of the title compound as a pale yellow powder. LRMS (ESI): 219.02 (M+H)+.
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N,N′N′-tetramethylethylenediamine
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
7.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)[C:4](=[O:15])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]([F:14])([F:13])[F:12])C.C([Li])(CC)C.CN([CH:26]=[O:27])C.C1C[O:31]CC1>>[OH:31][CH:26]1[C:10]2[C:5](=[C:6]([C:11]([F:12])([F:13])[F:14])[CH:7]=[CH:8][CH:9]=2)[C:4](=[O:15])[O:27]1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C)N(C(C1=C(C=CC=C1)C(F)(F)F)=O)CC
Name
N,N,N′N′-tetramethylethylenediamine
Quantity
5.4 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
7.6 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at −78° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was quenched with 1N HCl (25 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
STIRRING
Type
STIRRING
Details
stirred at 100° C. for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1OC(C2=C(C=CC=C12)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.